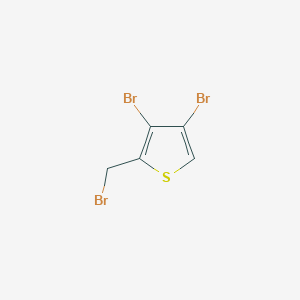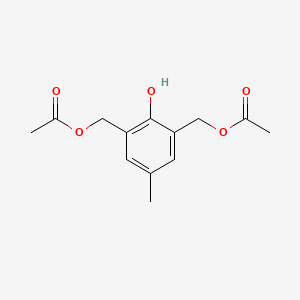
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a 2-ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Ethoxyethoxylation: The 2-ethoxyethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethoxy reagent reacts with the halogenated benzene derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine substituents are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
科学的研究の応用
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals, where its unique structure can interact with biological targets.
Medicine: The compound may be used in the synthesis of drug candidates, particularly those targeting specific pathways or receptors.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where it reacts with nucleophiles to form new products.
Binding to Biological Targets: In biological applications, the compound can bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-chlorobenzene: This compound lacks the 2-ethoxyethoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, which can affect its reactivity and applications.
1-Bromo-3-chloro-5-fluorobenzene: The presence of a fluorine substituent instead of the ethoxyethoxy group can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and applications in various fields.
特性
分子式 |
C10H12BrClO2 |
|---|---|
分子量 |
279.56 g/mol |
IUPAC名 |
1-bromo-3-chloro-5-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12BrClO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
InChIキー |
FDMLJGIXOIQDBZ-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=CC(=CC(=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)



![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
